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Audience: Researchers, scientists, and drug development professionals.

Executive Summary
(E)-Methyl 4-chloro-3-methoxybut-2-enoate, identified by CAS number 110104-60-4, is a

functionalized organic molecule with significant potential as a versatile building block in

complex organic synthesis.[1] Its structure incorporates several reactive moieties—an α,β-

unsaturated ester, an enol ether, and a primary chloride—making it a valuable precursor for

constructing diverse molecular architectures. This guide provides a senior application

scientist's perspective on its synthesis, characterization, and synthetic utility, emphasizing the

mechanistic rationale behind the experimental protocols and its potential applications in the

development of novel chemical entities.

Core Compound Identification and Properties
A precise understanding of a compound's identity and physicochemical properties is the

foundation of its effective application in research and development.
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Systematic IUPAC Name: methyl (E)-4-chloro-3-methoxybut-2-enoate.[2]

CAS Number: 110104-60-4.[1][3][4][5][6]

Molecular Formula: C₆H₉ClO₃.[1][3][5]

Molecular Weight: 164.59 g/mol .[1][3][4][5]

InChIKey: JNYMRXDQVPIONI-HWKANZROSA-N.[2][7]

SMILES: COC(=O)C=C(CCl)OC.[5]

Physicochemical Properties
The physical properties of this compound dictate its handling, storage, and reaction conditions.

The data presented below has been aggregated from multiple chemical suppliers and

databases.

Property Value Source(s)

Appearance

Clear yellow liquid after

melting; White to light yellow

powder to lump.

[1][3][4]

Melting Point 25 °C [1][3]

Boiling Point 95-97 °C @ 15-20 mmHg [1][3][8]

Density 1.21 g/mL at 25 °C [1][3]

Refractive Index 1.483 - 1.485 [1][3]

Water Solubility Insoluble [1][3]

Synthesis and Mechanistic Insights
The synthesis of (E)-Methyl 4-chloro-3-methoxybut-2-enoate is a multi-step process that

begins with a readily available β-keto ester, Methyl 4-chloro-3-oxobutanoate (CAS: 32807-28-

6).[8][9] This strategic choice is crucial, as β-keto esters are foundational synthons in organic

chemistry, offering versatile reactivity at their α-carbon and keto-carbonyl positions.[10][11]
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Strategic Rationale: From β-Keto Ester to Enol Ether
The core transformation involves converting the ketone functional group of Methyl 4-chloro-3-

oxobutanoate into a specific geometric isomer of a methyl enol ether. This is not a trivial step; it

requires masking the ketone, introducing the methoxy group, and then selectively eliminating to

form the desired (E)-alkene. The chosen synthetic route elegantly accomplishes this via an

intermediate protection/elimination sequence.[8]

The diagram below outlines the conceptual workflow for this synthesis.

Synthesis Workflow

Starting Material
Methyl 4-chloro-3-oxobutanoate

Intermediate Formation
4-chloro-3,3-dimethoxybutanoate

 Methanol,
Thionyl Chloride 

Acid-Catalyzed Elimination

 Methanesulfonic Acid,
Heat 

Final Product
(E)-Methyl 4-chloro-3-methoxybut-2-enoate

 Workup &
Purification 

Click to download full resolution via product page

Caption: High-level overview of the synthetic strategy.
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Detailed Synthesis Protocol
This protocol is adapted from established procedures and includes explanations for key steps

to ensure reproducibility and understanding.[8]

Materials:

4-chloroacetoacetyl chloride (as a 35% solution in methylene chloride)

Methanol (anhydrous)

Thionyl chloride

Methanesulfonic acid

Toluene

Aqueous HCl (16%), Aqueous NaOH (10%), Aqueous NaCl (10%)

Procedure:

Intermediate Formation:

Cool 206.6 g of a 35% mixture of 4-chloroacetoacetyl chloride in methylene chloride to

-10°C under a nitrogen atmosphere. Causality: The low temperature controls the highly

exothermic reaction between the acid chloride and methanol, preventing side reactions.

Slowly add 102.4 g of methanol over 30 minutes.

Subsequently, add 83.3 g of thionyl chloride over 30 minutes. Expertise: Thionyl chloride

reacts with excess methanol to form dimethyl sulfite in situ. This acts as a dehydrating

agent, driving the formation of the dimethyl ketal (intermediate) from the ketone.

Allow the solution to warm to room temperature and stir for 3 hours.

Distill off excess methanol and methylene chloride under reduced pressure. The residue is

crude methyl 4-chloro-3,3-dimethoxybutanoate.

Elimination and Product Formation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://prepchem.com/4-chloro-3-methoxybut-2e-enoic-acid-methyl-ester/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To the crude intermediate, add 0.21 g of methanesulfonic acid. Causality: Methanesulfonic

acid is a strong, non-volatile acid catalyst that protonates one of the methoxy groups,

turning it into a good leaving group (methanol).

Heat the mixture to 125-130°C at a pressure of 100 mbar. Expertise: The combination of

heat and reduced pressure facilitates the E1-like elimination of methanol and drives the

reaction to completion by removing the methanol byproduct via distillation.

The crude residue is (E)-Methyl 4-chloro-3-methoxybut-2-enoate.

Workup and Purification:

Dissolve the crude product in 120 mL of toluene.

Wash the organic phase sequentially with:

69.8 g of 16% aqueous HCl (removes acid catalyst and any basic impurities).

32.1 g of 10% aqueous NaCl (initial brine wash).

134 g of 10% aqueous NaOH (removes any acidic byproducts).

32.1 g of 10% aqueous NaCl (final brine wash to remove residual NaOH).

Evaporate the toluene under reduced pressure.

Distill the final residue at 95-97°C and 20 mbar to yield the pure product.[8] A yield of

approximately 80% with >99% purity can be expected.[8]

Spectroscopic Characterization and Validation
Confirming the structural integrity and purity of the synthesized compound is paramount. A

multi-technique approach provides a self-validating system for characterization. While public

databases lack full, experimentally-verified spectra, the expected data can be reliably predicted

based on the molecule's structure.[7][12]

Predicted Spectroscopic Signature
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Technique Feature
Predicted Chemical
Shift / Frequency

Rationale

¹H NMR -OCH₃ (ester) ~3.7 ppm (s, 3H)
Typical shift for a

methyl ester.

-OCH₃ (enol ether) ~3.9 ppm (s, 3H)

Deshielded relative to

the ester methyl due

to the enol ether

system.

-CH= ~5.5 ppm (s, 1H)
Vinyl proton in an α,β-

unsaturated system.

-CH₂Cl ~4.2 ppm (s, 2H)

Protons adjacent to a

chlorine atom and the

enol ether double

bond.

¹³C NMR C=O (ester) ~166 ppm

Characteristic

chemical shift for an

ester carbonyl.

=C-OMe ~160 ppm

Olefinic carbon

attached to an oxygen

atom (deshielded).

=CH- ~98 ppm

Olefinic carbon

attached to a proton

(shielded by the

adjacent C-O).

-CH₂Cl ~45 ppm
Carbon atom attached

to chlorine.

Ester & Enol -OCH₃ ~51 ppm & ~58 ppm

Two distinct signals

for the non-equivalent

methyl carbons.

FTIR C=O Stretch (ester) ~1720 cm⁻¹ Strong, sharp

absorption typical for
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an α,β-unsaturated

ester.

C=C Stretch ~1640 cm⁻¹

Absorption for the

carbon-carbon double

bond.

C-O Stretch ~1250-1100 cm⁻¹

Strong absorptions for

the ester and enol

ether C-O bonds.

Standard Protocol for Spectroscopic Analysis
The following workflow ensures a comprehensive and verifiable characterization of the final

product.

Spectroscopic Validation Workflow

Purified Sample

Proton & Carbon NMR
(CDCl₃, TMS)

 Identity & Purity 

Mass Spectrometry
(e.g., EI or ESI)

 Molecular Weight 

FTIR Spectroscopy
(Neat film)

 Functional Groups 

Data Integration
& Structure Confirmation

Click to download full resolution via product page

Caption: A standard workflow for structural confirmation.

Reactivity and Potential in Drug Development
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The synthetic value of (E)-Methyl 4-chloro-3-methoxybut-2-enoate lies in the orthogonal

reactivity of its functional groups. This allows for selective transformations, making it a powerful

intermediate.

Analysis of Functional Group Reactivity
α,β-Unsaturated Ester: This system is a classic Michael acceptor, susceptible to conjugate

addition by soft nucleophiles at the β-position.

Enol Ether: The enol ether is sensitive to acidic conditions, which can hydrolyze it back to the

corresponding β-keto ester. This duality allows it to act as either a protected ketone or a

reactive alkene.

Chloromethyl Group: The C-Cl bond is susceptible to nucleophilic substitution (Sₙ2 reaction),

allowing for the introduction of a wide array of functional groups (e.g., azides, cyanides,

amines, thiols).

The diagram below illustrates these key reactive sites and potential transformations.

Synthetic Transformations

(E)-Methyl 4-chloro-3-methoxybut-2-enoate C-Cl C=C (Enol Ether) C=C (Michael Acceptor)

Sₙ2 Substitution
(e.g., NaN₃, KCN)

Acidic Hydrolysis

Michael Addition
(e.g., R₂CuLi)

Click to download full resolution via product page

Caption: Key reactive sites and potential synthetic routes.

Application as a Pharmaceutical Building Block
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While direct applications of this specific molecule in drug synthesis are not widely documented,

its structural motifs are highly relevant. The related precursor, ethyl 4-chloro-3-oxobutanoate,

can be enantioselectively reduced to furnish chiral 4-chloro-3-hydroxybutanoates.[13] These

chiral alcohols are critical intermediates for synthesizing important pharmaceuticals, including

L-carnitine and HMG-CoA reductase inhibitors (statins).[13]

By analogy, (E)-Methyl 4-chloro-3-methoxybut-2-enoate can be envisioned as a stable,

versatile precursor to similar high-value intermediates. For instance, nucleophilic displacement

of the chloride followed by hydrolysis of the enol ether and reduction of the ketone would

provide access to a diverse library of substituted γ-hydroxy esters, which are common

structural units in natural products and pharmaceuticals.

Safety and Handling
As with any reactive chemical, proper safety protocols are essential. Aggregated GHS

information indicates that this compound poses significant hazards.[2]

Hazard Class Code Description Source

Skin Corrosion H314

Causes severe skin

burns and eye

damage.

[2][3]

Eye Damage H318
Causes serious eye

damage.
[2]

Acute Toxicity (Oral) H302 Harmful if swallowed. [2]

Handling Recommendations:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.

Keep in a tightly sealed container in a dry, dark place at room temperature.[3]
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Conclusion
(E)-Methyl 4-chloro-3-methoxybut-2-enoate (CAS: 110104-60-4) is more than just a

chemical with a CAS number; it is a highly functionalized and synthetically promising building

block. Its well-defined synthesis from an inexpensive β-keto ester precursor, combined with the

orthogonal reactivity of its functional groups, makes it an attractive tool for medicinal chemists

and process developers. Understanding the causality behind its synthesis and its potential

reaction pathways empowers researchers to leverage its full potential in the design and

construction of complex, high-value molecules for the pharmaceutical and agrochemical

industries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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